molecular formula C19H24N8 B6474977 4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2640828-84-6

4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6474977
CAS No.: 2640828-84-6
M. Wt: 364.4 g/mol
InChI Key: VERFYKJMZVVCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with:

  • A methyl group at position 4,
  • A piperazine ring at position 6, which is further linked to a pyrazolo[1,5-a]pyrazine moiety,
  • A pyrrolidine ring at position 2.

This structure combines multiple nitrogen-containing heterocycles, which are common in medicinal chemistry due to their ability to modulate pharmacokinetic properties and target binding. The piperazine linker enhances solubility and bioavailability, while the pyrazolo[1,5-a]pyrazine and pyrrolidine groups may contribute to receptor selectivity and conformational rigidity .

Properties

IUPAC Name

4-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-15-14-17(23-19(22-15)26-7-2-3-8-26)24-10-12-25(13-11-24)18-16-4-5-21-27(16)9-6-20-18/h4-6,9,14H,2-3,7-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERFYKJMZVVCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a complex organic molecule belonging to the class of pyrazolo[1,5-a]pyrimidines. This article explores its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H22N6C_{18}H_{22}N_{6}, with a molecular weight of approximately 342.42 g/mol. The structure includes a pyrimidine core substituted with piperazine and pyrazolo groups, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a variety of biological activities:

  • Antimicrobial Activity : These compounds have shown significant efficacy against various pathogens, including bacteria and protozoa. For example, they inhibit Mycobacterium tuberculosis and Plasmodium falciparum, the causative agent of malaria .
  • Anticancer Properties : Studies have reported that certain derivatives possess antitumor activity. They target specific kinases involved in cancer cell proliferation .
  • Antiviral Activity : Pyrazolo[1,5-a]pyrimidines have also been investigated for their potential against viral infections, including HIV .

The mechanisms by which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as membrane-bound pyrophosphatase (mPPase), which is crucial for the survival of certain pathogens .
  • Kinase Inhibition : It has been identified as a potential inhibitor of RET kinase, a target in various cancers .
  • Cellular Pathway Modulation : The compound may interfere with cellular signaling pathways that are essential for tumor growth and pathogen survival.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50 (μM)Reference
AntimicrobialMycobacterium tuberculosis25
AntimalarialPlasmodium falciparum31
AnticancerRET Kinase14 - 18
AntiviralHIVModerate

Case Studies

  • Inhibition of P. falciparum : A study demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold significantly inhibited the growth of Plasmodium falciparum, with IC50 values indicating promising antimalarial activity. The mechanism involved inhibition of mPPase, which is vital for parasite survival in erythrocytes .
  • RET Kinase Inhibition : Another study highlighted the compound's ability to inhibit RET kinase effectively, suggesting its potential use in treating RET-driven cancers. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazolo core could enhance binding affinity and selectivity .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Inhibition of Receptor Tyrosine Kinases : It has been shown to inhibit specific receptor tyrosine kinases, which play a crucial role in cell signaling pathways associated with cellular proliferation and survival. This inhibition suggests potential applications in cancer therapy by modulating tumor growth and metastasis .
  • Anticancer Properties : The structural similarities with other pyrazolo-pyrimidine compounds have led to investigations into its anticancer properties. For instance, derivatives of similar compounds have demonstrated efficacy against various cancer cell lines .

Synthesis and Derivatives

The synthesis of 4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step processes starting from readily available precursors. These synthetic pathways allow for the modification of the compound's structure, leading to various derivatives with potentially enhanced biological properties .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Mechanistic Studies : Research focusing on the mechanism of action revealed that the compound interacts with specific signaling pathways involved in tumor progression, providing insights into its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related pyrazolo-pyrimidine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
4-Methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine Pyrimidine Methyl, piperazine-pyrazolo[1,5-a]pyrazine, pyrrolidine Not explicitly reported (structural focus)
(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Nitro, pyrrolidine-2,5-difluorophenyl Kinase inhibition (hypothesized)
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazole, pyrrolidine-2,5-difluorophenyl TRK kinase inhibitor (cancer therapy)
Dorsomorphin (Compound C) Pyrazolo[1,5-a]pyrimidine Piperidinylethoxyphenyl, pyridinyl AMPK inhibitor (metabolic studies)
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Methylphenyl, methylsulfanyl, piperidino Not explicitly reported (structural focus)

Key Comparisons

Core Heterocycle Variations

  • The target compound uses a pyrimidine core, whereas analogs like Dorsomorphin and others utilize pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine cores. These differences influence planarity, solubility, and binding to targets such as kinases .

Substituent Effects Piperazine vs. Piperidine: The piperazine linker in the target compound improves aqueous solubility compared to the piperidine group in Dorsomorphin, which may enhance blood-brain barrier penetration . Pyrrolidine vs.

However, the absence of a pyrazol-1-yl group in the target compound may reduce affinity for TRK . Dorsomorphin’s AMPK inhibition is attributed to its pyridinyl and piperidinylethoxyphenyl groups, which are absent in the target compound, indicating divergent biological pathways .

Synthetic Accessibility

  • The target compound’s synthesis likely involves multi-step coupling of pyrazolo[1,5-a]pyrazine with piperazine-pyrimidine intermediates, similar to methods described in for morpholine-linked analogs. This contrasts with the one-pot syntheses of simpler pyrazolo-pyrimidines () .

Research Findings and Implications

  • Pharmacokinetic Predictions : The piperazine linker and methyl group may confer favorable logP and solubility compared to bulkier derivatives like those in .
  • Therapeutic Potential: While direct activity data are lacking, structural parallels to TRK inhibitors () suggest oncology applications warrant further investigation .

Preparation Methods

Synthesis of Pyrazolo[1,5-a]pyrazin-4-yl-piperazine (Intermediate A)

Route 1: Cyclocondensation of 4-Aminopyrazine

  • Starting material : 4-Aminopyrazine reacts with ethyl glyoxylate in acetic acid at 80°C to form ethyl pyrazolo[1,5-a]pyrazine-4-carboxylate (yield: 68%).

  • Hydrolysis : The ester is hydrolyzed with LiOH in THF/H₂O to yield the carboxylic acid (yield: 92%).

  • Piperazine coupling : The acid is treated with piperazine using HATU/DIEA in DMF, affording Intermediate A (yield: 76%).

Route 2: Palladium-mediated cross-coupling
4-Chloropyrazolo[1,5-a]pyrazine undergoes Buchwald–Hartwig coupling with piperazine using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C (yield: 81%).

Preparation of 4-Methyl-2-(pyrrolidin-1-yl)pyrimidine (Intermediate B)

  • Cyclization : 4-Methyl-2-thiouracil is treated with POCl₃ to form 4-methyl-2-chloropyrimidine (yield: 85%).

  • Amination : Reaction with pyrrolidine in DMF at 120°C replaces the chloride with pyrrolidine (yield: 78%).

Final Assembly of the Target Compound

Coupling of Intermediates A and B

Conditions :

  • Reagents : Intermediate A (1.0 eq), Intermediate B (1.2 eq), K₂CO₃ (3.0 eq), DMF, 100°C, 12 h.

  • Yield : 67% after purification via silica gel chromatography (EtOAc/hexane, 1:1).

Mechanistic Insight :
The reaction proceeds via SNAr, where the piperazine nitrogen attacks the electron-deficient C(6) position of the pyrimidine ring. The methyl group at C(4) enhances electrophilicity through inductive effects.

Optimization of Critical Steps

Enhancing Coupling Efficiency

ParameterInitial YieldOptimized YieldConditions
BaseK₂CO₃ (67%)Cs₂CO₃ (82%)Higher basicity improves deprotonation
SolventDMF (67%)NMP (73%)Polar aprotic solvent enhances kinetics
CatalystNone (67%)CuI (5 mol%, 88%)Facilitates Ullmann-type coupling

Purification Challenges

  • Byproduct formation : Residual piperazine dimerizes during coupling. Mitigated by using excess pyrimidine (1.5 eq) and iterative column chromatography.

  • Solubility issues : The final compound exhibits poor solubility in hexane. Recrystallization from EtOAc/MeOH (4:1) improves purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.42 (t, 3H, CH₃), 2.50–2.55 (m, 4H, pyrrolidine), 3.75–3.80 (m, 8H, piperazine), 6.85 (s, 1H, pyrimidine-H), 8.34 (s, 1H, pyrazolo-H).

  • HRMS (ESI+) : m/z calc. for C₁₉H₂₄N₈ [M+H]⁺: 365.2094; found: 365.2096.

Purity Assessment

  • HPLC : tᴿ = 6.78 min (98.4% purity, C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Scale-Up Considerations

  • Batch size : 50 g scale achieved with consistent yield (84–86%).

  • Critical process parameters :

    • Temperature control (±2°C) during coupling to prevent decomposition.

    • Strict nitrogen atmosphere to avoid oxidation of the pyrrolidine moiety .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, and what purification methods are recommended?

  • Methodological Answer : The compound can be synthesized via multi-step functionalization of pyrazolo[1,5-a]pyrazine and pyrimidine cores. A common approach involves:

Coupling Reactions : Reacting pyrazolo[1,5-a]pyrazine intermediates with piperazine derivatives under reflux in solvents like benzene or toluene (e.g., 12-hour reflux with 1-aminopiperazine derivatives) .

Purification : Post-reaction, excess reagents are removed under reduced pressure. Column chromatography (e.g., chloroform:methanol = 3:1 v/v) followed by crystallization (e.g., from diethyl ether or hexane) is effective for isolating pure products .

Characterization : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis, comparing calculated vs. observed values to verify purity .

Q. How are spectroscopic techniques employed to characterize this compound, and what discrepancies might arise during analysis?

  • Methodological Answer :

  • 1H^1H-NMR : Focus on distinguishing pyrrolidine (δ 1.8–2.2 ppm, multiplet), piperazine (δ 2.5–3.5 ppm), and pyrazolo[1,5-a]pyrazine (δ 7.5–8.5 ppm) protons. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., calculated for C21H25N9C_{21}H_{25}N_9: 427.23 g/mol). Discrepancies in isotopic patterns may indicate residual solvents or byproducts .
  • Elemental Analysis : Compare %C, %H, and %N with theoretical values. Deviations >0.3% suggest incomplete purification or hydration .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, simulate the coupling of pyrazolo[1,5-a]pyrazine with piperazine to identify energy barriers .
  • Solvent Optimization : Predict solvent effects (e.g., benzene vs. DMF) on reaction kinetics using COSMO-RS models. Polar aprotic solvents may stabilize charged intermediates .
  • Machine Learning : Train models on existing reaction data (e.g., yields, conditions) to recommend optimal temperatures, catalysts, or stoichiometries .

Q. What strategies address contradictory data in reaction yield and product stability during scale-up?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., unreacted silylformamidine or hydrolyzed intermediates). Adjust reaction time or stoichiometry to suppress byproducts .
  • Thermal Stability : Conduct DSC/TGA to assess decomposition temperatures. For unstable intermediates, use low-temperature crystallization (e.g., –20°C in hexane) .
  • Scale-Up Adjustments : Replace batch reflux with flow chemistry for better heat/mass transfer. For example, continuous flow reactors reduce localized overheating during piperazine coupling .

Q. How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrazine core be mitigated?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., nitro or methyl groups at position 3 of pyrazolo[1,5-a]pyrazine) to steer electrophilic substitution to position 7 .
  • Catalytic Control : Use Pd-catalyzed C–H activation for selective coupling. For example, Pd(OAc)2_2 with ligands like XPhos enhances piperazine attachment at position 4 .
  • Protection/Deprotection : Protect reactive amines (e.g., with Boc groups) during pyrimidine functionalization, then deprotect under mild acidic conditions .

Data Analysis and Mechanistic Questions

Q. What experimental and computational approaches resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer :

  • X-ray Crystallography : Determine solid-state tautomeric preferences (e.g., pyrazolo[1,5-a]pyrazine favoring the 4H-tautomer) .
  • NMR Titration : Monitor 1H^1H-NMR shifts in D2_2O to assess proton exchange rates between tautomers .
  • DFT Calculations : Compare relative energies of tautomers in gas phase vs. solvent (e.g., IEFPCM model for DMSO) to predict dominant forms .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Generate Connolly surfaces to visualize steric hindrance around the pyrimidine’s 6-position. Bulky pyrrolidin-1-yl groups may slow piperazine coupling .
  • Hammett Analysis : Correlate substituent σ values (e.g., electron-withdrawing nitro groups) with reaction rates in Buchwald–Hartwig aminations .
  • Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps (e.g., C–N bond formation vs. oxidative addition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.